Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide
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Overview
Description
Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide is an ionic liquid with the chemical formula C21H42F6N2O4S2 and a molecular weight of 564.69 g/mol . This compound is known for its unique properties, including high thermal stability, low melting point, and excellent solubility in various solvents . It is widely used in scientific research and industrial applications due to its versatile nature.
Future Directions
The anion in HTAB-TFSI is widely used in ionic liquids, as it is less toxic and more stable than more “traditional” counterions such as tetrafluoroborate . This anion is also of importance in lithium-ion and lithium metal batteries because of its high dissociation and conductivity . Therefore, the future directions of HTAB-TFSI could involve its use in next-generation low-power electronics and optoelectronic devices .
Mechanism of Action
Target of Action
. This suggests that the compound interacts with a wide range of targets depending on its application.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide. For instance, in the context of perovskite solar cells, alkylammonium bis(trifluoromethylsulfonyl)imide has been reported to act as a dopant and surface passivator, contributing to the efficiency and stability of the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide typically involves the reaction of hexadecyltrimethylammonium chloride with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent such as acetonitrile . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ammonium group.
Complexation Reactions: The compound can form complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Solvents: Organic solvents such as acetonitrile and dichloromethane are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield alkylated products .
Scientific Research Applications
Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Comparison: Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide is unique due to its long alkyl chain, which imparts higher hydrophobicity and lower viscosity compared to other similar compounds . This makes it particularly useful in applications requiring low viscosity and high thermal stability .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;hexadecyl(trimethyl)azanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.C2F6NO4S2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-19H2,1-4H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDFUKFOMDIPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42F6N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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